molecular formula C11H19N3 B13228420 Hexyl(pyrimidin-5-ylmethyl)amine

Hexyl(pyrimidin-5-ylmethyl)amine

Cat. No.: B13228420
M. Wt: 193.29 g/mol
InChI Key: SEFAYUXCCKGJPV-UHFFFAOYSA-N
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Description

Hexyl(pyrimidin-5-ylmethyl)amine is a heterocyclic amine compound characterized by the presence of a hexyl group attached to a pyrimidine ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl(pyrimidin-5-ylmethyl)amine typically involves the reaction of pyrimidine-5-carbaldehyde with hexylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization or column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Hexyl(pyrimidin-5-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl(pyrimidin-5-ylmethyl)amine has diverse applications in scientific research:

Comparison with Similar Compounds

Hexyl(pyrimidin-5-ylmethyl)amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-(pyrimidin-5-ylmethyl)hexan-1-amine

InChI

InChI=1S/C11H19N3/c1-2-3-4-5-6-12-7-11-8-13-10-14-9-11/h8-10,12H,2-7H2,1H3

InChI Key

SEFAYUXCCKGJPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN=CN=C1

Origin of Product

United States

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